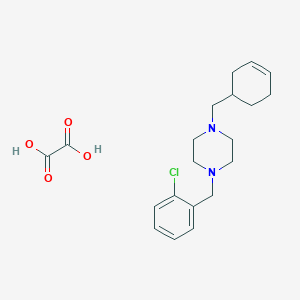
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of NMDA receptor activity can lead to a range of physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to excitotoxicity.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its effects on cognition and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the role of NMDA receptor dysfunction in neurodegenerative diseases, and the potential therapeutic use of NMDA receptor antagonists such as 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in these conditions. Additionally, further investigation into the effects of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate on other neurotransmitter systems could provide insight into its potential use as a therapeutic agent for various psychiatric disorders.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine with oxalic acid in the presence of a base catalyst. The resulting oxalate salt is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is commonly used to induce NMDA receptor blockade in animal models, which allows researchers to investigate the effects of NMDA receptor dysfunction on behavior, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16H,3,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICBKQWFSNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)


![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)